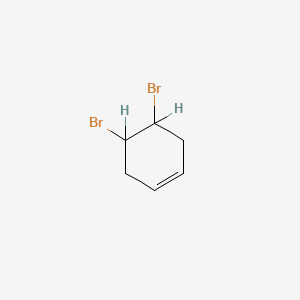

4,5-Dibromocyclohexene

Description

Structure

2D Structure

Properties

IUPAC Name |

4,5-dibromocyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJZFOGMZOTJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962736 | |

| Record name | 4,5-Dibromocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62199-53-5, 42846-36-6 | |

| Record name | Cyclohexene, 4,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062199535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC120447 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dibromocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Regioselective and Stereoselective Bromination Strategies

Achieving the specific 4,5-dibromo configuration on the cyclohexene (B86901) ring requires precise control over the electrophilic addition of bromine. The choice of substrate and reaction conditions dictates whether the reaction proceeds via a 1,2-addition or a 1,4-conjugate addition mechanism.

The direct addition of bromine to 1,3-cyclohexadiene (B119728) is a common route for synthesizing dibromocyclohexene isomers. The reaction typically proceeds through the formation of a cyclic bromonium ion intermediate, which is then opened by a bromide ion. This process can lead to a mixture of products, including 3,4-dibromocyclohexene (1,2-addition product) and 3,6-dibromocyclohexene (1,4-addition product), as well as the desired 4,5-dibromocyclohexene through subsequent rearrangements. nih.gov

The distribution of dibromocyclohexene isomers is highly dependent on the reaction conditions. Studies have shown that the addition of one equivalent of bromine to 1,3-cyclohexadiene involves a rapid anti-1,2-addition, which is then followed by rearrangements to form products of conjugate addition. nih.gov

Temperature is a critical factor influencing the product ratio. For instance, the bromination of 1,3-cyclohexadiene can yield different major tetrabromo compounds when a second equivalent of bromine is added at -70 °C versus at higher temperatures, indicating that temperature influences the stability and rearrangement pathways of the initial dibromo-adducts. nih.gov The choice of solvent can also affect the polarity of the reaction medium, influencing the stability of the charged intermediates and the nucleophilicity of the bromide ion, thereby altering the regiochemical and stereochemical course of the addition.

Table 1: Effect of Reaction Conditions on the Bromination of Cyclohexadiene

| Parameter | Condition | Observed Effect |

| Temperature | Low Temperature (e.g., -70 °C) | Favors specific kinetic products before rearrangements can occur. nih.gov |

| Higher Temperature | Allows for thermodynamic equilibration and product rearrangements. nih.gov | |

| Solvent | Non-polar (e.g., CCl₄) | Can favor radical pathways or less charge-separated transition states. |

| Polar (e.g., Acetic Acid) | Stabilizes ionic intermediates like the bromonium ion, favoring polar mechanisms. |

This is an interactive data table. You can sort and filter the data.

The stereochemistry of the starting material is crucial in determining the stereochemistry of the final product. The electrophilic addition of bromine to a double bond typically occurs via an anti-addition mechanism. youtube.com This means the two bromine atoms add to opposite faces of the double bond. When a chiral or prochiral cyclohexadiene is used, the stereochemistry of the substrate can direct the approach of the bromine molecule, leading to stereoselective product formation. nih.gov The formation of a cyclic bromonium ion means that the subsequent nucleophilic attack by the bromide ion will occur from the opposite side, resulting in a trans-dibromide. youtube.com The conformation of the cyclohexene ring system, often a half-chair, also plays a significant role in the stereochemical outcome, as steric hindrance can block one face of the molecule, forcing the electrophile to approach from the less hindered side. youtube.com

An alternative approach to this compound involves the halogenation of other cyclohexene derivatives. For example, allylic bromination of cyclohexene using a reagent like N-bromosuccinimide (NBS) can introduce a bromine atom at the allylic position (position 3). nih.gov A subsequent, carefully controlled electrophilic addition of bromine to the double bond of 3-bromocyclohexene (B24779) could potentially yield a tribromocyclohexane, which could then be selectively dehydrobrominated to yield this compound. This multi-step process allows for a different level of control over the introduction of bromine atoms onto the ring.

Direct Bromination of Cyclohexadiene Systems

Derivatization from Other Dibromocyclohexane Isomers

Isomerization is a potential strategy for the synthesis of this compound from other, more readily available dibromocyclohexane or dibromocyclohexene isomers. For example, it is documented that trans-4,5-dibromocyclohexene can be used as a precursor to synthesize 1-bromocyclohexa-1,4-diene through the elimination of hydrogen bromide. researchgate.net This indicates that the reverse reaction, the addition of HBr to a brominated cyclohexadiene, or the base-catalyzed rearrangement of other dibromocyclohexene isomers (like 1,2- or 3,4-dibromocyclohexene) could potentially be manipulated to favor the formation of the thermodynamically more stable this compound isomer under specific conditions.

Reaction Pathways and Mechanistic Studies of 4,5 Dibromocyclohexene

Elimination Reactions for Unsaturated Systems

Elimination reactions of 4,5-dibromocyclohexene are a primary route to creating further unsaturation within the six-membered ring, leading to the formation of dienes and other reactive intermediates. The specific pathway and products are highly dependent on the reaction conditions, particularly the strength and nature of the base employed.

Dehydrobromination Reactions and Alkene Formation

Dehydrobromination, the removal of a hydrogen atom and a bromine atom from adjacent carbons, is a common reaction for this compound. This process generates a new π-bond, converting the cyclohexene (B86901) derivative into a cyclohexadiene. Depending on which proton is abstracted by the base, two primary isomers can be formed: 1,3-cyclohexadiene (B119728) and 1,4-cyclohexadiene (B1204751). wikipedia.org

The reaction of trans-4,5-dibromocyclohexene has been specifically shown to undergo elimination of one equivalent of hydrogen bromide to produce 1-bromocyclohexa-1,4-diene. researchgate.net A subsequent elimination reaction can then lead to further unsaturation. Analogous reactions with the closely related 1,2-dibromocyclohexane, when treated with a strong base, yield 1,3-cyclohexadiene, demonstrating the facility of this type of transformation. orgsyn.orgdoubtnut.com The choice of base and solvent system is critical in directing the regioselectivity of the elimination and maximizing the yield of the desired diene.

Generation of Reactive Intermediates: Cycloallenes and Benzyne Precursors

Beyond the formation of stable dienes, this compound serves as a precursor to highly reactive and strained intermediates. Research has demonstrated that after an initial dehydrobromination of trans-4,5-dibromocyclohexene to form 1-bromocyclohexa-1,4-diene, treatment with a strong, sterically hindered base like potassium tert-butoxide can induce a second elimination. researchgate.net This subsequent reaction generates a cyclic allene, specifically cyclohexa-1,2,4-triene (also known as isobenzene). researchgate.net This highly strained molecule can be trapped in situ by dienes such as furan, providing definitive evidence of its formation. researchgate.net

While this compound is more directly linked to cycloallene generation, the broader family of dihalocyclohexanes can be conceptually related to the synthesis of benzyne, another critical reactive intermediate. Benzyne is typically formed from 1,2-dihalo-substituted benzene (B151609) rings, but multi-step pathways originating from saturated or partially saturated rings through repeated elimination and aromatization sequences are fundamental in synthetic chemistry. nih.gov The formation of these intermediates showcases the utility of dihaloalkenes in accessing strained systems for complex molecular construction. nih.gov

Mechanistic Insights into E1 and E2 Pathways

The dehydrobromination of this compound can proceed through two primary mechanistic pathways: the unimolecular E1 reaction and the bimolecular E2 reaction. The dominant mechanism is dictated by the reaction conditions. masterorganicchemistry.comyoutube.com

The E2 pathway is a concerted, single-step process where the base abstracts a proton at the same time as the bromide leaving group departs. youtube.com This mechanism requires a specific geometric arrangement known as an anti-periplanar conformation, where the proton to be removed and the bromine atom are in the same plane but on opposite sides of the C-C bond (180° dihedral angle). masterorganicchemistry.com For the cyclohexene ring, this necessitates that both the hydrogen and the bromine occupy axial-like positions for the reaction to occur efficiently. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base (Rate = k[Substrate][Base]). Strong, bulky bases favor the E2 mechanism. youtube.com

The E1 pathway is a two-step process. saskoer.ca The first and rate-determining step is the spontaneous departure of the bromide leaving group to form a carbocation intermediate. youtube.com The allylic nature of the C-Br bonds in this compound provides resonance stabilization to this carbocation, making the E1 pathway plausible under appropriate conditions. In the second step, a weak base removes an adjacent proton to form the double bond. saskoer.ca The rate of the E1 reaction depends only on the concentration of the substrate (Rate = k[Substrate]). masterorganicchemistry.com E1 reactions are favored by weak bases and polar protic solvents, which can stabilize the carbocation intermediate. Unlike the E2 pathway, the E1 mechanism has no strict stereochemical requirement for the orientation of the departing proton. saskoer.ca

Electrophilic and Nucleophilic Substitution Reactions at Bromine Centers

The bromine atoms in this compound are susceptible to substitution by nucleophiles, providing a pathway to introduce a wide range of functional groups. These reactions typically follow nucleophilic substitution mechanisms (SN1 and SN2).

Exploration of Substitution Pathways

As a secondary allylic halide, this compound can undergo substitution via both SN1 and SN2 pathways. The competition between these mechanisms depends on the nucleophile, solvent, and temperature.

The SN2 pathway involves a backside attack by a strong nucleophile, displacing the bromide ion in a single, concerted step. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.

The SN1 pathway proceeds through the formation of a resonance-stabilized allylic carbocation intermediate after the departure of the bromide ion. This pathway is favored by weak nucleophiles and polar protic solvents that can solvate both the leaving group and the carbocation. The intermediate carbocation can then be attacked by the nucleophile from either face.

Elimination (E1 and E2) is always a competing pathway with substitution (SN1 and SN2), and the reaction conditions must be carefully controlled to favor the desired substitution product. masterorganicchemistry.com For example, using a strong, non-basic nucleophile can favor substitution over elimination.

Stereochemical Outcomes of Substitution Processes

The stereochemical outcome of a substitution reaction on this compound is directly linked to the operative mechanism.

If the reaction proceeds via the SN2 mechanism , it results in a predictable inversion of stereochemistry at the carbon center being attacked. The nucleophile attacks the carbon atom from the side opposite to the carbon-bromine bond, leading to a Walden inversion. If the starting material is a single enantiomer of trans- or cis-4,5-dibromocyclohexene, the product will be the corresponding inverted enantiomer.

In contrast, the SN1 mechanism leads to a loss of stereochemical information. The reaction proceeds through a planar, achiral carbocation intermediate. The incoming nucleophile can attack this intermediate from either the top or bottom face with roughly equal probability. Therefore, if the starting material is enantiomerically pure, the SN1 reaction will typically produce a racemic mixture of the two possible enantiomers of the product.

Table of Compounds

Addition Reactions to the Cyclohexene Double Bond

The double bond in this compound is susceptible to electrophilic attack, leading to the formation of addition products. Key examples include epoxidation and hydroxylation, which introduce oxygen-containing functional groups to the cyclohexene ring.

Epoxidation Reactions and Subsequent Transformations

The epoxidation of an alkene involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition.

For this compound, this reaction would yield 4,5-dibromo-1,2-epoxycyclohexane. The general mechanism for this type of transformation is illustrated below:

The resulting epoxide is a valuable synthetic intermediate. The strained three-membered ring can be opened by various nucleophiles under either acidic or basic conditions. Acid-catalyzed hydrolysis of the epoxide, for instance, typically proceeds via backside attack of a water molecule on the protonated epoxide. This ring-opening leads to the formation of a trans-1,2-diol, a process known as anti-dihydroxylation.

Table 1: Reagents and Products in Epoxidation and Subsequent Hydrolysis

| Reaction Step | Reagent(s) | Product | Stereochemical Outcome |

|---|---|---|---|

| Epoxidation | m-CPBA or other peroxy acids | 4,5-Dibromo-1,2-epoxycyclohexane | Syn-addition of oxygen |

| Epoxide Hydrolysis | H₃O⁺ (aqueous acid) | 4,5-Dibromocyclohexane-1,2-diol | Anti-addition of hydroxyl groups |

Hydroxylation and Diol Formation

Dihydroxylation is the process of adding two hydroxyl (-OH) groups to a double bond, forming a vicinal diol or glycol. This transformation can be achieved with stereochemical control, leading to either syn- or anti-diols.

Syn-dihydroxylation adds both hydroxyl groups to the same face of the double bond. This is commonly achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. The mechanism for OsO₄ involves the formation of a cyclic osmate ester intermediate in a concerted [3+2] cycloaddition, which is then hydrolyzed to yield the cis-diol.

Anti-dihydroxylation, which adds the hydroxyl groups to opposite faces of the double bond, is accomplished through the two-step procedure mentioned previously: epoxidation followed by acid-catalyzed ring-opening.

Table 2: Comparison of Dihydroxylation Methods for this compound

| Method | Typical Reagents | Intermediate | Final Product Stereochemistry |

|---|---|---|---|

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Cyclic osmate ester | cis-4,5-Dibromocyclohexane-1,2-diol |

| Syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | Cyclic manganate (B1198562) ester | cis-4,5-Dibromocyclohexane-1,2-diol |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Epoxide | trans-4,5-Dibromocyclohexane-1,2-diol |

Rearrangement Reactions and Valence Isomerizations of Derivatives

The derivatives of this compound, particularly those formed through the addition reactions described above, can potentially undergo various rearrangement reactions. These rearrangements can be driven by factors such as strain release, the formation of more stable carbocations, or thermodynamic stability. Common rearrangement types include the pinacol (B44631) rearrangement for 1,2-diols and various skeletal reorganizations.

Valence isomerization, a type of pericyclic reaction, involves the reorganization of sigma and pi bonds within a molecule, leading to a constitutional isomer. For cyclohexene derivatives, this can involve transformations into bicyclic systems. For example, photochemical excitation can sometimes induce isomerization of a cyclohexadiene system into a bicyclo[3.1.0]hexane structure. While specific studies on the valence isomerization of this compound derivatives are not extensively detailed in the literature, the underlying principles of orbital symmetry and conservation guide the feasibility and outcome of such potential transformations.

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4,5-dibromocyclohexene by providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Chemical Shift and Coupling Constant Analysis

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule: vinylic, allylic, and methine protons. The chemical shift (δ) of these protons is influenced by the electron-withdrawing effect of the bromine atoms and the anisotropy of the carbon-carbon double bond.

The two vinylic protons (H-1 and H-2) are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm, due to the sp² hybridization of the carbons they are attached to. These protons would likely appear as a multiplet due to coupling with each other and with the adjacent allylic protons.

The two methine protons (H-4 and H-5), being directly attached to the carbons bearing the bromine atoms, will be significantly deshielded. Their chemical shifts are anticipated to be in the range of 4.5 to 5.0 ppm. The multiplicity of these signals will depend on the coupling with the adjacent vinylic and allylic protons.

The four allylic protons (on C-3 and C-6) are expected to be in the most upfield region of the spectrum for this molecule, likely between 2.0 and 3.0 ppm. These protons will exhibit complex splitting patterns due to geminal and vicinal coupling with neighboring protons.

The coupling constants (J), which measure the interaction between neighboring protons, are crucial for determining the dihedral angles and thus the conformation of the cyclohexene (B86901) ring. Vicinal coupling between the vinylic and allylic protons (³J) would provide information about their relative orientation.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1, H-2 | 5.6 - 5.9 | Multiplet | ³J (H1-H6), ³J (H2-H3) |

| H-3a, H-3b, H-6a, H-6b | 2.2 - 2.8 | Multiplet | ²J (geminal), ³J (vicinal) |

| H-4, H-5 | 4.6 - 4.9 | Multiplet | ³J (H4-H3), ³J (H4-H5), ³J (H5-H6) |

¹³C NMR Spectral Interpretation

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within this compound. Due to the symmetry of the molecule, three distinct signals are expected.

The two sp² hybridized vinylic carbons (C-1 and C-2) are predicted to have chemical shifts in the range of 125-135 ppm. The two carbons bonded to the bromine atoms (C-4 and C-5) will be significantly shifted downfield due to the electronegativity of bromine, with expected chemical shifts between 50 and 60 ppm. The two sp³ hybridized allylic carbons (C-3 and C-6) will appear at the most upfield region, likely between 30 and 40 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 | 128 - 132 |

| C-3, C-6 | 32 - 38 |

| C-4, C-5 | 52 - 58 |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C signals and confirming the structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. Cross-peaks would be expected between the vinylic protons (H-1/H-2) and their adjacent allylic protons (H-6/H-3), as well as between the methine protons (H-4/H-5) and their neighboring allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H-1/H-2 and C-1/C-2, the allylic protons and C-3/C-6, and the methine protons (H-4/H-5) and C-4/C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This would be particularly useful for determining the stereochemistry of the bromine atoms (cis or trans) by observing through-space interactions between the methine protons (H-4 and H-5) and other protons on the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The infrared (IR) spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

C=C Stretch: A weak to medium absorption band is expected in the region of 1640-1680 cm⁻¹ due to the stretching of the carbon-carbon double bond in the cyclohexene ring.

=C-H Stretch: The stretching vibration of the vinylic C-H bonds should appear at a frequency just above 3000 cm⁻¹, typically in the 3010-3050 cm⁻¹ range.

-C-H Stretch: The stretching vibrations of the sp³ hybridized C-H bonds (allylic and methine) will result in absorptions just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibrations are expected to produce strong absorption bands in the fingerprint region of the spectrum, typically between 500 and 680 cm⁻¹. The exact position can help in distinguishing between different conformations.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| =C-H Stretch | 3010 - 3050 | Medium |

| -C-H Stretch | 2850 - 2960 | Medium to Strong |

| C=C Stretch | 1640 - 1680 | Weak to Medium |

| C-Br Stretch | 500 - 680 | Strong |

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar or weakly polar bonds.

The C=C stretching vibration in this compound, which may be weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum in the 1640-1680 cm⁻¹ region. The C-Br stretching vibration would also be Raman active, appearing in the 500-680 cm⁻¹ range. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, which can provide additional structural information and help in confirming the assignments made from the IR and NMR data.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, it provides crucial information for confirming its molecular formula and understanding its structural characteristics through fragmentation analysis.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). wikipedia.orglibretexts.org This process imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M•+) and extensive fragmentation. wikipedia.orgemory.edu The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, aiding in structural elucidation. libretexts.orgchemguide.co.uk

For this compound (C₆H₈Br₂), the molecular ion is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in three peaks for the molecular ion cluster (M•+, [M+2]•+, [M+4]•+) with a relative intensity ratio of approximately 1:2:1.

The high energy of EIMS leads to significant fragmentation of the this compound molecular ion. wikipedia.org Common fragmentation pathways for halogenated cyclic compounds include the loss of a bromine atom (M-Br)⁺, the loss of both bromine atoms, and retro-Diels-Alder reactions, which would cleave the cyclohexene ring.

Data from the NIST Mass Spectrometry Data Center for this compound indicates the most significant peaks in its GC-MS spectrum, which are summarized in the table below. nih.gov The base peak at m/z 79 likely corresponds to the loss of a bromine atom followed by further fragmentation, while other major peaks represent different cationic fragments of the original molecule. nih.gov

Table 1: Key EIMS Fragmentation Data for this compound nih.gov

| Property | Value (m/z) |

|---|---|

| Top Peak (Base Peak) | 79 |

| Second Highest Peak | 77 |

This interactive table is based on data available from the NIST Mass Spectrometry Data Center. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. Unlike EIMS, ESI typically imparts very little excess energy to the analyte, resulting in minimal fragmentation. For a nonpolar compound like this compound, ionization via ESI would generally be less efficient than for polar compounds. However, if ionized, it would be expected to form a protonated molecule, [M+H]⁺. The resulting spectrum would primarily show the isotopic cluster for this protonated species with little to no fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition. By measuring the exact mass of the parent ion of this compound, HRMS can confirm its molecular formula (C₆H₈Br₂). The experimentally determined mass can be compared to the calculated theoretical exact mass with a high degree of confidence.

Table 2: Calculated Exact Masses for this compound Species

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule (Monoisotopic) | C₆H₈⁷⁹Br₂ | 237.89928 nih.gov |

| Neutral Molecule (Isotopic Cluster Peak) | C₆H₈⁷⁹Br⁸¹Br | 239.89723 nih.gov |

| Protonated Molecule [M+H]⁺ (Monoisotopic) | [C₆H₉⁷⁹Br₂]⁺ | 238.90711 |

This interactive table presents the theoretical exact masses calculated from the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and stereochemistry (e.g., cis/trans isomerism) of a molecule in the solid state.

A comprehensive search of publicly available scientific literature and crystallographic databases indicates that, to date, a crystal structure for this compound has not been reported. Consequently, detailed experimental data on its solid-state conformation, such as unit cell parameters, space group, and precise intramolecular dimensions, are not available.

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,5-Dibromocyclohexene at the electronic level. These calculations provide a static picture of the molecule, offering data on its structure, stability, and electronic distribution.

The electronic structure of this compound is investigated using Density Functional Theory (DFT) and ab initio methods. These approaches are foundational in computational chemistry for predicting molecular geometries, orbital energies, and electron distribution. DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy in studying organic molecules containing halogens. Ab initio methods, while more computationally intensive, can provide benchmark results for electronic properties.

Theoretical studies on related brominated organic compounds have demonstrated that these methods can accurately predict properties like molecular orbital energies (HOMO-LUMO gaps), which are critical for understanding chemical reactivity and electronic transitions. For this compound, these calculations would reveal the influence of the bromine atoms and the double bond on the molecule's electron density and electrostatic potential.

The cyclohexene (B86901) ring is known for its conformational flexibility. For this compound, various isomers (such as cis and trans) and conformers (like half-chair, boat, and twist-boat) exist. Computational studies are essential to map the potential energy surface and determine the relative stabilities of these different forms. By calculating the energies of optimized geometries for each conformer and isomer, a detailed energetic landscape can be constructed. These calculations help identify the most stable, lowest-energy conformations and the energy barriers for interconversion between them. For instance, studies on similar cyclic systems often show that the half-chair conformation is the most stable for a cyclohexene ring.

Molecular Dynamics Simulations for Conformational Analysis

To understand the dynamic behavior of this compound in a solution or at different temperatures, Molecular Dynamics (MD) simulations are employed. MD simulations model the atomic motions of the molecule over time, providing a view of its conformational transitions and flexibility. By applying a force field, which is a set of parameters describing the potential energy of the system, MD simulations can track the trajectory of each atom. This allows for the exploration of the conformational space and the identification of preferred structures and the pathways for converting between them, offering a dynamic complement to the static picture from quantum chemical calculations.

Prediction of Spectroscopic Parameters and Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can then be used to validate theoretical models against experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed on the optimized, low-energy conformers of the molecule. The predicted shifts can be compared with experimental spectra to confirm structural assignments and to understand how different conformations influence the magnetic environment of the nuclei.

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H | Varies by position (alkenyl, allylic, C-Br) |

| ¹³C | Varies by position (alkenyl, ally-lic, C-Br) |

| Note: Specific calculated values are highly dependent on the computational method, basis set, and solvent model used. This table represents the type of data generated. |

Vibrational spectroscopy, such as infrared (IR) spectroscopy, provides information about the functional groups and bonding within a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to the molecule's vibrational modes. By comparing the calculated IR spectrum with an experimental one, researchers can validate the computed geometry and gain a deeper understanding of the molecule's vibrational behavior. Calculated frequencies are often scaled by an empirical factor to better match experimental values due to approximations in the theoretical models.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=C stretch | ~1650 |

| C-H stretch (alkenyl) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2800-3000 |

| C-Br stretch | ~500-700 |

| Note: These are typical frequency ranges for the specified bonds and are illustrative of the data produced by vibrational calculations. |

Synthetic Applications and Derivative Chemistry in Research

Precursors for Complex Organic Molecule Synthesis

4,5-Dibromocyclohexene serves as a valuable starting material for the synthesis of intricate organic molecules, leveraging its inherent stereochemistry and reactivity to guide the formation of complex structures.

Role in Natural Product and Bioactive Scaffold Construction (e.g., Cyclitols)

A notable application of this compound derivatives is in the synthesis of cyclitols, a class of polyhydroxylated cycloalkanes that includes compounds with significant biological activity. polymer.cnyoutube.com For instance, the stereoselective synthesis of various racemic quercitols, a type of cyclitol, has been achieved starting from cyclohexa-1,4-diene. polymer.cn In this process, the diene is first brominated to yield a dibromide, which is then epoxidized. This dibromoepoxide is a key intermediate, closely related to a functionalized this compound, that undergoes a series of transformations including dihydroxylation and deprotection to yield the target quercitol structures. polymer.cn The bromine atoms in these intermediates play a crucial role in directing the stereochemical outcome of subsequent reactions, ultimately enabling the construction of the complex stereochemistry of the natural product scaffold. polymer.cn

The versatility of this compound as a precursor extends to the potential construction of various bioactive scaffolds. The term "bioactive scaffold" refers to a core molecular framework that can be derivatized to produce a range of biologically active compounds. The cyclohexene (B86901) ring, with its potential for diverse functionalization, provides a robust scaffold for the development of new therapeutic agents.

Intermediates in Stereoselective Synthesis

The stereochemical arrangement of the bromine atoms in this compound, which can exist as different stereoisomers, makes it a powerful tool in stereoselective synthesis. researchgate.net The bromine atoms can control the approach of reagents to the cyclohexene ring, leading to the formation of specific stereoisomers of the products. researchgate.net This substrate-controlled stereoselectivity is a cornerstone of modern organic synthesis, allowing for the efficient construction of chiral molecules with a high degree of purity.

The synthesis of cyclitols from dibrominated cyclohexene derivatives is a prime example of this principle. The initial stereochemistry of the bromine atoms on the cyclohexene ring dictates the relative and absolute stereochemistry of the hydroxyl groups in the final cyclitol product. polymer.cn By carefully choosing the reaction conditions and reagents, chemists can manipulate the stereochemical pathway of the synthesis to obtain the desired stereoisomer of the target molecule. polymer.cn

Building Blocks for Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and medicine. This compound provides a convenient entry point for the synthesis of various heterocyclic systems, including important oxygen-containing heterocycles.

Synthesis of Benzene (B151609) Oxide and Oxepine Derivatives

Benzene oxide and its valence tautomer, oxepine, are seven-membered oxygen-containing heterocyclic systems that have been the subject of considerable interest due to their unique chemical properties and their role as metabolites of aromatic compounds. youtube.comfrontiersin.org A synthetic route to benzene oxide and oxepine derivatives utilizes an intermediate derived from this compound. polymer.cn The synthesis begins with the epoxidation of a cyclohexadiene, followed by bromination to yield a this compound 1,2-epoxide. polymer.cnyoutube.com This dibrominated epoxide then undergoes a double dehydrobromination reaction, typically using a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to furnish the benzene oxide/oxepine system. youtube.com This transformation highlights how the bromine atoms serve as handles for elimination reactions to introduce unsaturation and facilitate ring expansion to the seven-membered heterocyclic core.

| Starting Material | Key Intermediate | Reagents | Product |

| Cyclohexa-1,4-diene | This compound 1,2-epoxide | 1. Epoxidation (e.g., m-CPBA) 2. Bromination 3. Dehydrobromination (e.g., DBU) | Benzene oxide/Oxepine |

Preparation of Polyfunctionalized Cyclohexene and Cyclohexane (B81311) Derivatives (e.g., Diazacrown Compounds)

The reactivity of the carbon-bromine bonds in this compound allows for its use in the synthesis of polyfunctionalized cyclohexene and cyclohexane derivatives through nucleophilic substitution reactions. One potential application is in the synthesis of diazacrown compounds, which are a class of macrocyclic polyethers containing two nitrogen atoms in the ring. These compounds are known for their ability to selectively bind metal cations.

While a direct, cited synthesis of a diazacrown compound from this compound was not found in the reviewed literature, a general synthetic strategy for diazacrown ethers involves the reaction of a diamine with a dihalide. In this context, this compound could theoretically serve as the dihalide component. The reaction with a suitable diamine, such as a polyethylene (B3416737) glycol derivative with terminal amino groups, would lead to the formation of a macrocyclic structure incorporating the cyclohexene ring. Subsequent reduction of the double bond would yield a polyfunctionalized cyclohexane-based diazacrown ether.

Advanced Materials and Polymer Precursors

The low ring strain of the cyclohexene ring generally makes it a poor candidate for ring-opening metathesis polymerization (ROMP), a common method for polymerizing cyclic olefins. Therefore, it is unlikely that this compound would be utilized in this type of polymerization.

Further research may explore the potential of this compound in materials science, for example, by leveraging its difunctional nature to create cross-linked polymers or by incorporating it into polymer backbones to modify their properties. However, at present, its primary and well-established role remains in the realm of complex organic synthesis.

Monomers for Polymer Synthesis

The application of this compound as a direct monomer in polymerization is not extensively documented in scientific literature. The suitability of a cyclic olefin as a monomer is often dependent on its ring strain, which provides the thermodynamic driving force for polymerization. This is particularly true for Ring-Opening Metathesis Polymerization (ROMP), a powerful method for synthesizing unsaturated polymers from cyclic alkenes.

ROMP typically requires strained ring systems, such as those found in norbornene or cyclobutene (B1205218) derivatives, to proceed efficiently. The cyclohexene ring, however, exists in a relatively low-energy chair or half-chair conformation and possesses minimal ring strain. Consequently, cyclohexene and its simple derivatives, including this compound, are generally considered poor substrates for ROMP. The lack of a significant thermodynamic driving force makes it difficult for the polymerization to overcome the entropic penalty of forming a long polymer chain.

While other polymerization mechanisms exist, such as those involving free-radical or condensation pathways, the use of this compound in these methods is not prominent. Its primary value in synthesis lies in its ability to be transformed into other reactive species.

Contribution to Novel Organic Materials

Consistent with its limited role in polymerization, the direct incorporation of the this compound unit into novel organic materials, such as liquid crystals, organic semiconductors, or functional dyes, is not a widely reported application. The synthesis of such materials often relies on building blocks with specific electronic and structural properties, such as extended π-conjugated systems, which this compound lacks.

However, its utility as a precursor to aromatic systems means it can serve as an indirect starting material for such compounds. For instance, the elimination of both bromine atoms and subsequent dehydrogenation can yield a benzene ring, which is a core component of many functional organic materials. One notable, albeit complex, synthetic pathway involves the conversion of this compound into benzene oxide. nih.gov This transformation highlights its role as a starting point for generating more complex and electronically active structures, rather than as a direct component of the final material itself.

Generation of Reactive Intermediates for Complex Molecule Synthesis

The most significant application of this compound in research is its role as a stable, storable precursor for the in situ generation of highly reactive intermediates that cannot be isolated. Through controlled elimination reactions, it provides access to transient species that can be immediately trapped in subsequent reactions to form complex molecular architectures.

One of the primary uses of this compound is as a precursor to 1,3-cyclohexadiene (B119728) . This conjugated diene is a valuable component in a variety of chemical transformations, most notably the Diels-Alder reaction. Due to its volatility and potential for dimerization, having a stable precursor from which it can be generated on demand is synthetically advantageous. The elimination of two equivalents of hydrogen bromide (HBr) from this compound, typically induced by a non-nucleophilic base, yields the diene, which can then react with a suitable dienophile present in the reaction mixture.

Another key application is in the synthesis of benzene oxide , an important metabolite of benzene and a valuable synthetic intermediate. The synthesis involves the initial epoxidation of the double bond in this compound to form this compound oxide. nih.gov Subsequent treatment with a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), induces dehydrobromination to yield the unstable benzene oxide-oxepin equilibrium mixture. nih.gov

Furthermore, research has shown that the elimination of HBr from trans-4,5-dibromocyclohexene can be controlled to produce 1-bromocyclohexa-1,4-diene . researchgate.net This intermediate can then be treated with a strong base like potassium tert-butoxide to generate the highly strained and reactive allene, cyclohexa-1,2,4-triene (isobenzene), which can be trapped by reagents like furan. researchgate.netresearchgate.net

The table below summarizes key transformations of this compound into reactive intermediates and their subsequent applications.

| Precursor Compound | Reagents | Reactive Intermediate Generated | Subsequent Reaction / Application |

| This compound | Strong, non-nucleophilic base (e.g., DBU, KOtBu) | 1,3-Cyclohexadiene | Trapped in situ in Diels-Alder cycloadditions |

| This compound | 1. mCPBA2. DBU | Benzene oxide | Synthesis of complex oxygenated molecules |

| trans-4,5-Dibromocyclohexene | Base (e.g., KOtBu) | Cyclohexa-1,2,4-triene (Isobenzene) | Trapped in situ by dienes like furan |

These examples underscore the primary synthetic value of this compound: it serves as a masked form of unstable, highly reactive cyclic dienes and allenes, enabling their use in complex molecule synthesis under controlled conditions.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in Synthesis

The traditional synthesis of 4,5-dibromocyclohexene often involves the use of elemental bromine, a substance that is highly toxic and corrosive, posing significant handling and environmental challenges. In line with the principles of green chemistry, a significant emerging research direction is the development of safer and more sustainable methods for the bromination of 1,4-cyclohexadiene (B1204751).

A key strategy is the in situ generation of bromine from more benign and stable bromide salts. beyondbenign.orgresearchgate.netnih.govnih.gov This approach avoids the direct handling of hazardous liquid bromine. One promising method involves the oxidation of sodium bromide (NaBr) or potassium bromide (KBr) with an oxidizing agent directly in the reaction mixture. For instance, the "bromide/peroxide" system, which utilizes hydrogen peroxide as a green oxidant in an acidic medium, has been successfully applied to the bromination of cyclohexadiene derivatives. researchgate.net This method generates bromine in a controlled manner, minimizing its concentration in the reactor and thereby enhancing safety.

Another sustainable approach involves the use of oxidants like sodium hypochlorite (B82951) (NaOCl) to react with hydrobromic acid (HBr) or potassium bromide (KBr) to produce bromine in situ. nih.gov These reactions can often be performed in more environmentally friendly solvents, including water, further reducing the environmental impact of the synthesis. researchgate.net The development of continuous flow processes for these in situ brominations represents a further advancement, offering enhanced safety, better process control, and scalability. nih.govnih.govrsc.org

| Brominating Agent System | Oxidant | Precursor | Key Advantages |

| Bromide/Peroxide | Hydrogen Peroxide (H₂O₂) | Sodium Bromide (NaBr) | In situ generation of Br₂, avoids handling of elemental bromine, uses a green oxidant. researchgate.net |

| Hypochlorite/Bromide | Sodium Hypochlorite (NaOCl) | Hydrobromic Acid (HBr) or Potassium Bromide (KBr) | In situ generation of Br₂, versatile, can be used in various solvents. nih.gov |

These green chemistry approaches not only mitigate the risks associated with using elemental bromine but also often lead to high reaction yields and improved process efficiency, paving the way for a more sustainable production of this compound and its derivatives.

Chemoenzymatic Transformations Involving this compound

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers powerful tools for creating complex and chiral molecules with high selectivity. For this compound, a prochiral molecule, enzymatic transformations hold significant promise for accessing enantiomerically pure derivatives, which are valuable building blocks in asymmetric synthesis.

An exciting and largely unexplored area is the enzymatic desymmetrization of this compound. Lipases and esterases are well-known for their ability to catalyze the enantioselective hydrolysis or acylation of meso compounds, and this strategy could potentially be applied to derivatives of this compound. nih.govresearchgate.net For example, if the dibromide were converted to a diol or a diacetate, an enzyme could selectively react with one of the two identical functional groups, leading to a chiral, non-racemic product. While direct enzymatic desymmetrization of this compound itself has not been extensively reported, the principle has been successfully demonstrated on similar cyclic meso compounds. nih.gov

Furthermore, the field of enzymatic halogenation is rapidly advancing. Halogenase enzymes, which can regioselectively and stereoselectively introduce halogen atoms into organic molecules, are being discovered and engineered for synthetic applications. researchgate.net While these enzymes typically act on electron-rich aromatic substrates, ongoing research is expanding their substrate scope. In the future, engineered halogenases could potentially be used for the direct and selective bromination of cyclohexadiene precursors, offering a highly controlled and environmentally benign route to chiral brominated cyclohexenes.

| Chemoenzymatic Strategy | Enzyme Class (Example) | Potential Application to this compound | Potential Product |

| Enzymatic Desymmetrization | Lipases, Esterases | Enantioselective hydrolysis of a diacetate derivative. nih.govresearchgate.net | Chiral monoacetate-monoalcohol |

| Enzymatic Halogenation | Halogenases | Direct, stereoselective bromination of 1,4-cyclohexadiene. researchgate.net | Enantiopure this compound |

The development of these chemoenzymatic routes would represent a significant step forward in the sustainable and efficient synthesis of optically active compounds derived from this compound.

Exploitation in Catalyst Development and Ligand Design

The unique structural features of this compound, particularly its stereochemistry and the presence of two reactive carbon-bromine bonds, make it an attractive scaffold for the design and synthesis of novel chiral ligands for asymmetric catalysis. The development of new and efficient chiral ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.

One of the most promising applications of this compound is in the synthesis of chiral phosphine (B1218219) ligands . nih.gov Phosphines are a critical class of ligands in transition metal catalysis, and their steric and electronic properties can be fine-tuned to achieve high enantioselectivity. The two bromine atoms in this compound can be substituted with phosphine groups through reactions with metal phosphides. The chirality of the resulting diphosphine ligand would be dictated by the stereochemistry of the cyclohexene (B86901) backbone. By starting with an enantiomerically pure form of a this compound derivative, a C₂-symmetric chiral diphosphine ligand could be synthesized. nih.govresearchgate.netresearchgate.net

Furthermore, the cyclohexene ring of this compound provides a rigid backbone, which is a desirable feature in chiral ligand design as it can lead to more well-defined and effective chiral environments around the metal center. The double bond in the cyclohexene ring also offers a site for further functionalization, allowing for the synthesis of a diverse library of ligands with varying properties.

| Ligand Type | Synthetic Strategy | Key Feature | Potential Application |

| Chiral Diphosphine | Nucleophilic substitution of bromides with phosphides. | C₂-symmetric scaffold from a rigid cyclohexene backbone. nih.govresearchgate.netresearchgate.net | Asymmetric hydrogenation, cross-coupling reactions. |

| Biaxially Chiral Ligands | Derivatization and functionalization of the cyclohexene ring. | Introduction of additional chiral elements. rsc.org | Enantioselective catalysis. |

The exploitation of this compound as a precursor for chiral ligands is a burgeoning area of research with the potential to yield novel and highly effective catalysts for a wide range of asymmetric transformations.

Advanced Methodologies for Mechanistic Probing

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient transformations. For reactions involving this compound, such as its synthesis via electrophilic bromination or its subsequent functionalization, advanced methodologies are being employed to gain detailed mechanistic insights.

Computational chemistry , particularly Density Functional Theory (DFT), has emerged as a powerful tool for studying reaction pathways. researchgate.netresearchgate.netacs.org DFT calculations can be used to model the geometries of reactants, transition states, and intermediates, as well as to calculate their relative energies. researchgate.netresearchgate.net This allows for the elucidation of the preferred reaction mechanism and the factors that control stereoselectivity. For the electrophilic bromination of 1,4-cyclohexadiene, DFT studies can help to distinguish between different possible intermediates, such as a bromonium ion or a carbocation, and to understand the origins of the observed 1,2- and 1,4-addition products. masterorganicchemistry.com

On the experimental front, in-situ spectroscopic techniques are providing unprecedented real-time information about reacting systems. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and in-situ NMR (nuclear magnetic resonance) spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products as a function of time. This data can be used to determine reaction kinetics and to identify transient species that may not be observable by traditional analytical methods.

| Methodology | Information Gained | Application to this compound Reactions |

| Density Functional Theory (DFT) | Geometries and energies of transition states and intermediates. researchgate.netresearchgate.net | Elucidation of the mechanism of electrophilic bromination of 1,4-cyclohexadiene. acs.org |

| In-situ Spectroscopy (e.g., ReactIR, in-situ NMR) | Real-time monitoring of species concentrations, reaction kinetics. | Optimization of reaction conditions for the synthesis of this compound. |

The application of these advanced methodologies will undoubtedly lead to a deeper understanding of the chemistry of this compound, facilitating the development of more selective, efficient, and sustainable chemical processes.

Q & A

Q. What are the optimal synthetic routes for preparing 4,5-Dibromocyclohexene in high purity?

Methodological Answer: this compound is synthesized via dibromination of 1,4-cyclohexadiene using elemental bromine (Br₂) in chloroform at 0°C . Key considerations include:

- Solvent Choice: Chloroform ensures solubility and minimizes side reactions.

- Temperature Control: Maintaining 0°C prevents over-bromination.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes unreacted starting materials.

- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (1:1.05 molar ratio of diene to Br₂).

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Identify chemical shifts for cyclohexene protons (δ 5.6–6.2 ppm) and bromine-substituted carbons (δ 35–45 ppm).

- IR Spectroscopy: Confirm C-Br stretching vibrations (~550–650 cm⁻¹).

- Elemental Analysis: Verify Br content (theoretical: ~59.2%).

- Chromatography: GC-MS or HPLC to assess purity (>98%).

- Melting Point: Compare with literature values to detect impurities.

Advanced Research Questions

Q. What factors influence the regioselectivity of this compound in Diels-Alder reactions compared to other dihalocyclohexenes?

Methodological Answer: Regioselectivity is governed by electronic and steric effects:

- Electronic Effects: Bromine’s electron-withdrawing nature polarizes the cyclohexene ring, directing nucleophilic attack. However, this compound lacks the pronounced regioselectivity observed in 6,7-indenynes due to its symmetric substitution .

- Steric Hindrance: Bulky substituents (e.g., 2-tert-butylfuran) may shift selectivity. For asymmetric dihalides, computational modeling (e.g., M06-2X/6-311+G(2df,p)) predicts transition-state geometries .

- Experimental Validation: Use 2D NMR (COSY, NOESY) to assign product stereochemistry and quantify isomer ratios .

Q. How can computational methods predict the reactivity and regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

- Density Functional Theory (DFT):

- Optimize geometries of reactants and transition states using M06-2X/6-311+G(2df,p) .

- Calculate activation energies to compare reaction pathways.

- Natural Bond Orbital (NBO) Analysis: Identify charge distribution and orbital interactions influencing regioselectivity.

- Case Study: For Diels-Alder reactions, simulate diene-dienophile interactions to predict dominant adducts. Validate with experimental yields and NMR data .

Q. What experimental strategies resolve contradictions in reported reaction outcomes involving this compound?

Methodological Answer:

- Systematic Replication: Vary reaction conditions (temperature, solvent, catalyst) to isolate variables.

- Error Analysis: Quantify uncertainties in instrumentation (e.g., ±2% for NMR integration) and procedural steps (e.g., weighing errors) .

- Statistical Validation: Use ANOVA or t-tests to compare datasets. For example, if competing studies report divergent yields, test reproducibility under standardized conditions .

- Control Experiments: Rule out side reactions (e.g., dehydrohalogenation) by analyzing byproducts via GC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.